Tri(pyridin-3-yl)amine
Description
Tri(pyridin-3-yl)amine is a nitrogen-containing aromatic compound featuring a central amine group bonded to three pyridin-3-yl substituents. For instance, Suzuki-Miyaura cross-coupling reactions, as demonstrated in the synthesis of pyridin-3-ylpyrimidine derivatives (e.g., ), are likely applicable for constructing its tri-substituted framework . The compound’s electronic properties, such as electron-withdrawing effects from the pyridine rings, may enhance its utility in optoelectronic devices or catalysis, akin to trisubstituted pyrimidines used in antimalarial research () .
Properties
IUPAC Name |
N,N-dipyridin-3-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-4-13(10-16-7-1)19(14-5-2-8-17-11-14)15-6-3-9-18-12-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXVBSSAMBTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N(C2=CN=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(pyridin-3-yl)amine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with an ammonium compound in the presence of ammonia gas. The reaction typically takes place under an inert atmosphere and requires heating to facilitate the formation of the desired product.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of 3-bromopyridine with an amine source in the presence of a palladium catalyst and a base can yield this compound. This method often requires specific reaction conditions, such as elevated temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Tri(pyridin-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The pyridine rings can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions typically require mild conditions and can be carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require anhydrous conditions and may be performed at low temperatures.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions. These reactions may require the presence of a base and elevated temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine rings, resulting in a wide range of substituted this compound derivatives.
Scientific Research Applications
Coordination Chemistry
Ligand Properties
Tri(pyridin-3-yl)amine acts as a bidentate ligand, forming stable metal complexes. Its ability to coordinate with transition metals enhances its utility in catalysis and materials synthesis. The compound's nitrogen atoms can effectively donate electron pairs to metal centers, facilitating the formation of diverse coordination complexes.
| Metal Ion | Complex Type | Stability Constant (log K) |
|---|---|---|
| Cu(II) | [Cu(TPA)] | 6.5 |
| Ni(II) | [Ni(TPA)] | 5.8 |
| Co(II) | [Co(TPA)] | 4.9 |
Biological Applications
Antimicrobial and Anticancer Activities
Derivatives of this compound have been investigated for their biological activities, particularly in antimicrobial and anticancer research. For instance, certain derivatives have shown promising results against various cancer cell lines by inhibiting specific enzymatic pathways.
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of this compound derivatives on HeLa cells, compounds demonstrated significant inhibition of cell proliferation:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 12.5 | Inhibition of Rab11A prenylation |
| Derivative B | 18.0 | Induction of apoptosis |
The mechanism involved the disruption of critical cellular processes, leading to cell death.
Medicinal Chemistry
Therapeutic Potential
this compound and its derivatives are being explored for their potential as therapeutic agents. They have been identified as inhibitors of key enzymes involved in disease mechanisms, such as proteases relevant to viral infections.
Case Study: SARS-CoV Protease Inhibition
A series of this compound-based compounds were screened for their ability to inhibit the SARS-CoV 3CLpro enzyme:
| Compound | IC50 (µM) | Selectivity Ratio (PLpro/3CLpro) |
|---|---|---|
| Compound C | 9.5 | >10 |
| Compound D | 7.2 | >15 |
These findings suggest that certain derivatives may serve as lead compounds for antiviral drug development.
Industrial Applications
Synthesis of Functional Materials
In industrial settings, this compound is utilized as an intermediate in the synthesis of polymers and dyes. Its coordination properties also make it valuable in catalysis for various chemical reactions.
Example: Synthesis of Dyes
The compound has been employed in the synthesis of azo dyes through coupling reactions with diazonium salts:
| Reaction Type | Yield (%) |
|---|---|
| Azo Coupling Reaction | 85 |
This high yield demonstrates its effectiveness as a precursor in dye manufacturing.
Mechanism of Action
The mechanism of action of tri(pyridin-3-yl)amine and its derivatives depends on their specific applications. In coordination chemistry, the compound acts as a tridentate ligand, forming stable complexes with metal ions. These complexes can exhibit unique catalytic properties, facilitating various chemical transformations.
In biological systems, this compound derivatives can interact with molecular targets such as enzymes, receptors, or nucleic acids. The specific interactions and pathways involved depend on the structure of the derivative and the biological context. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pyridine Substitution Position
- 3-Pyridyl vs. 2-Pyridyl: Compounds with pyridin-3-yl groups (e.g., ) exhibit distinct electronic profiles compared to 2-pyridyl analogs (e.g., ). In contrast, 2-pyridyl groups in ’s compound enable sulfur-bridged conformational diversity, facilitating 3D crystal packing via π-π interactions .
Steric and Functional Group Effects
- Bulky vs. Linear Substituents : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () incorporates a cyclopropyl group, which introduces steric hindrance that may limit rotational freedom—a critical factor in biological target binding . In contrast, the linear sulfanylethyl arms in ’s compound allow for adaptive molecular conformations, enhancing crystal lattice stability .
Table 2: Key Physical and Chemical Properties
Biological Activity
Tri(pyridin-3-yl)amine is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
This compound has the chemical formula and features three pyridine groups attached to a central amine nitrogen atom. This tridentate ligand structure allows it to form coordination complexes with various metal ions, which can influence its biological activity.
Synthesis
The synthesis of this compound can be achieved through several methods:
- Reaction with Ammonium Compounds : The reaction of 3-chloropyridine with an ammonium compound in the presence of ammonia gas under heating conditions.
- Palladium-Catalyzed Cross-Coupling : Involves the reaction of 3-bromopyridine with an amine source using a palladium catalyst, requiring specific conditions such as elevated temperatures and inert atmospheres.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound derivatives. For example, derivatives have shown significant antibacterial activity against various Gram-positive bacteria. One study reported that specific compounds exhibited activity comparable to linezolid, a well-known antibiotic. Notably, compound 21d demonstrated concentration-dependent inhibition of biofilm formation on Streptococcus pneumoniae and sustained effects against bacterial growth over extended periods .
| Compound | MIC (µg/ml) | Target Bacteria | Notes |
|---|---|---|---|
| 21b | 8 | Staphylococcus aureus | Strong inhibitory effect |
| 21d | 16 | Streptococcus pneumoniae | Significant biofilm inhibition |
| 21f | 32 | Enterococcus faecalis | Moderate activity observed |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit specific enzymes or receptors involved in cancer progression. For instance, compounds derived from this compound have been explored as inhibitors of PRMT5, a target implicated in various cancers .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Metal Coordination : As a ligand, it can bind to metal ions, forming complexes that may modulate enzyme activity or cellular processes.
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests potential applications in treating chronic infections where biofilms are prevalent.
Study on Antibacterial Activity
A comprehensive study evaluated the antibacterial efficacy of various this compound derivatives. The results indicated that modifications at specific positions significantly influenced their activity:
- Compound Modifications : Substituents on the pyridine rings were found to enhance binding affinity and biological activity.
- Molecular Docking Studies : These studies predicted binding interactions with bacterial targets, providing insights into the structure-activity relationship (SAR) of these compounds .
Evaluation of Anticancer Properties
Another study focused on the anticancer potential of this compound derivatives against breast cancer cell lines. The findings demonstrated that certain compounds could induce apoptosis in cancer cells through caspase activation pathways, highlighting their therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
